![molecular formula C8H18N2 B1414727 (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine CAS No. 840474-74-0](/img/structure/B1414727.png)
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine
Descripción general
Descripción
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine is a chemical compound that contains a total of 34 bonds, including 12 non-H bonds, 6 rotatable bonds, 1 three-membered ring, and 2 tertiary amines .
Molecular Structure Analysis
The molecular structure of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine includes a three-membered cyclopropyl ring and two aliphatic tertiary amines . The molecular formula is C8H18N2 .Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
The compound's derivatives have shown significant cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include a (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine moiety, demonstrated potent cytotoxic effects against various cancer cell lines. These compounds were especially effective against murine leukemia, lung carcinoma, and human leukemia cells, with some exhibiting IC(50) values less than 10 nM (Deady et al., 2003).
Applications in Polymer Chemistry
This compound has been used in polymer chemistry, particularly in the synthesis of novel cationic diblock copolymers. These copolymers show reversible pH-, salt-, and temperature-induced micellization in aqueous media, making them potentially useful for a wide range of applications (Bütün et al., 2001).
Use in Bioconjugation Studies
The compound plays a role in bioconjugation studies. For example, the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), which is related structurally to (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine, was investigated for its application in bioconjugation in aqueous media. This research provides insights into the use of such compounds in biochemical applications (Nakajima & Ikada, 1995).
Role in Synthesis of Novel Compounds
It has been used in the synthesis of novel compounds. For example, the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with primary amines resulted in the formation of 1-alkyl-4-imidazolecarboxylates, demonstrating the compound's utility in creating diverse chemical structures (Helal & Lucas, 2002).
Investigating Thermosensitivity of Polymers
The compound has been studied for understanding the thermosensitivity of polymers. Research into the effects of pH and temperature on poly[2-(dimethylamino)ethyl methacrylate] (PDEM) chains provided insights into the behavior of thermosensitive polymers at the air/water interface (Liu et al., 2007).
Gene Transfer Applications
In gene transfer research, derivatives of the compound were evaluated as carriers for transferring genes to mammalian cells in vitro. Specifically, 2-(N,N-Dimethylamino)ethyl dextran, a derivative, showed high efficiency in inducing transient gene expression (Yamaoka et al., 1998).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)6-5-9-7-8-3-4-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELRNRXLPRWVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



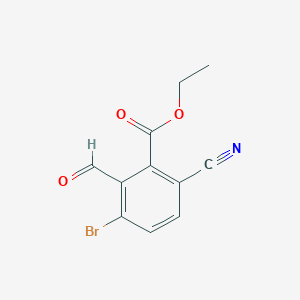

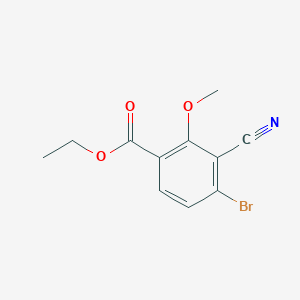
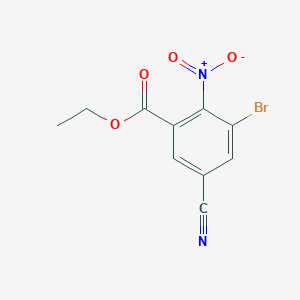

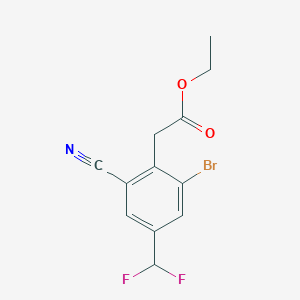



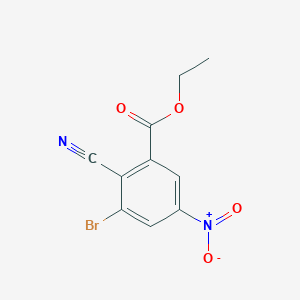
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)
amine](/img/structure/B1414665.png)
